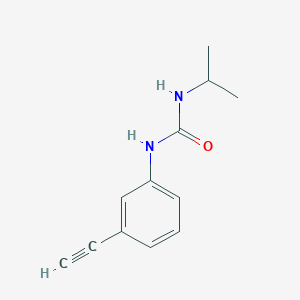

![molecular formula C13H16Cl2FN3S B2485635 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine CAS No. 887625-25-4](/img/structure/B2485635.png)

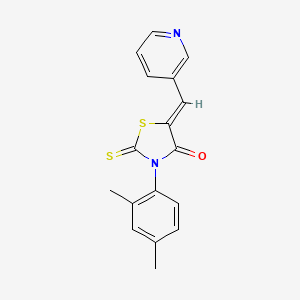

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine

Vue d'ensemble

Description

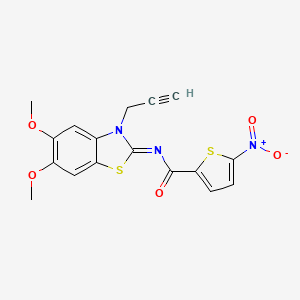

The compound is part of a broader category of piperazine derivatives known for their diverse pharmacological activities. This specific molecule incorporates a fluorophenyl group attached to a thiazolyl moiety, which is further linked to a piperazine ring, suggesting a structure that could offer unique interactions with biological targets.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions, nucleophilic substitution, or cyclocondensation processes. For instance, derivatives of piperazine with thiadiazole sulfonyl moieties have been synthesized through connection reactions, combining thiadiazol with N-substituted piperazine under optimized conditions, indicating a possible pathway for synthesizing the title compound as well (Wu Qi, 2014).

Applications De Recherche Scientifique

Anticancer Applications

- Anticancer Activity in Polyfunctional Substituted 1,3-Thiazoles : A study found significant anticancer activity in compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, highlighting their potential in cancer treatment (Turov, 2020).

Synthesis and Drug Development

- Synthesis of Flunarizine : Research on flunarizine, a drug used for migraines and epilepsy, involves compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine in its synthesis process (Shakhmaev et al., 2016).

- Synthesis of Norfloxacin Derivatives : The compound has been used in the synthesis of norfloxacin derivatives, indicating its utility in creating new antimicrobial agents (Menteşe et al., 2013).

Biological Activity

- Antimicrobial and Antiurease Activity : Some derivatives of this compound have shown excellent antimicrobial activities and also possess antiurease activity (Yurttaş et al., 2016).

- Antiviral and Antimicrobial Activities : Derivatives doped with Febuxostat have exhibited potent antiviral and antimicrobial activities (Reddy et al., 2013).

Molecular Imaging and Pharmacology

- PET Imaging of Fatty Acid Amide Hydrolase : A derivative has been developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain, demonstrating its application in neuroimaging (Shimoda et al., 2015).

Antipsychotic Potential

- Evaluation of Aryl Piperazine Derivatives : The compound's derivatives are being evaluated for their potential antipsychotic effects, indicating its relevance in psychiatric medication development (Bari et al., 2019).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSNUNUESTDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259755 | |

| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine | |

CAS RN |

887625-25-4 | |

| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887625-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

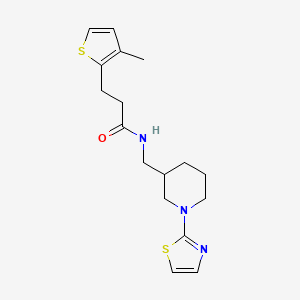

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)

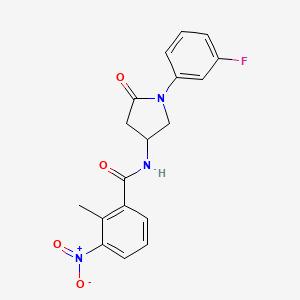

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)

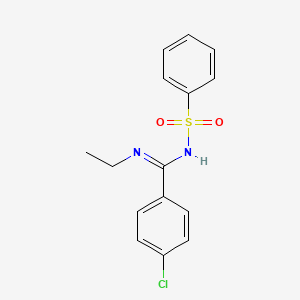

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)